molecular formula C17H22F2N4O2S B7030585 N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine

Cat. No.: B7030585
M. Wt: 384.4 g/mol
InChI Key: LMXOLQABOGMMJO-UHFFFAOYSA-N
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Description

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a difluoroethyl group, an isoquinoline core, and an ethylsulfonyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Properties

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N4O2S/c1-2-26(24,25)23-7-6-15-14(11-23)4-3-5-16(15)20-8-13-9-21-22(10-13)12-17(18)19/h3-5,9-10,17,20H,2,6-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXOLQABOGMMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC2=C(C1)C=CC=C2NCC3=CN(N=C3)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The isoquinoline core is then synthesized and functionalized with the ethylsulfonyl group. Each step requires specific reaction conditions, such as controlled temperatures, catalysts, and solvents, to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially leading to a variety of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Its unique structure may interact with biological targets, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activities could be explored for developing new therapeutic agents, particularly in areas such as oncology, neurology, and infectious diseases.

    Industry: It may find applications in the development of new materials, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies, such as molecular docking and biochemical assays, are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-5-amine include other pyrazole and isoquinoline derivatives with various substituents. Examples include:

  • N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1,4-dimethyl-1H-pyrazol-3-amine
  • Other difluoroethyl-substituted pyrazoles and isoquinolines

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features The presence of the difluoroethyl group, ethylsulfonyl group, and the isoquinoline core provides distinct chemical and biological properties that differentiate it from other similar compounds

This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds. Further research and development could unlock its full potential in scientific and industrial applications.

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